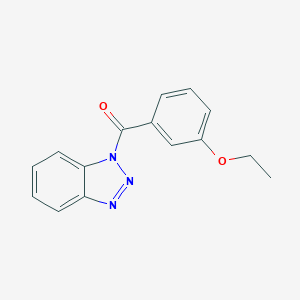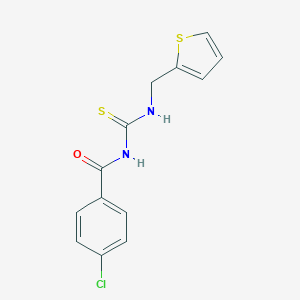![molecular formula C19H19N3O4S2 B250089 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)
2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the proliferation and survival of cancer cells. In vivo studies have shown that 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A in lab experiments is that its exact mechanism of action is still being studied, which means that there may be some uncertainty around how it works.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A. One area of interest is the development of new therapies for inflammatory diseases and cancer based on the compound. Additionally, there is potential for the development of new diagnostic tools based on 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A, such as imaging agents that can detect inflammation or cancer in the body. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A that may have even greater efficacy and specificity for certain targets.
合成法
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A involves several steps, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylamine to form the final product, 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide A has been found to have anti-cancer properties, making it a potential candidate for the development of cancer therapies.
特性
分子式 |
C19H19N3O4S2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-3-6-16(11-14(13)2)26-12-18(23)21-15-4-7-17(8-5-15)28(24,25)22-19-20-9-10-27-19/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
WCQVQFVJPVEZTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)




![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)